molecular formula C17H22ClN3O2 B1372214 4-(5-{[Cyclohexyl(methyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride CAS No. 1185294-61-4

4-(5-{[Cyclohexyl(methyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride

Cat. No. B1372214
CAS RN: 1185294-61-4
M. Wt: 335.8 g/mol
InChI Key: GPZDTSDJIKREMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-{[Cyclohexyl(methyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride is a chemical compound used for proteomics research . Its molecular formula is C17H22ClN3O2 .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclohexyl group, a methylamino group, a benzaldehyde group, and an oxadiazol ring . The exact structure can be determined using techniques like NMR spectroscopy or X-ray crystallography.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 335.828 Da and a monoisotopic mass of 335.140045 Da . Other physical and chemical properties such as melting point, boiling point, and density can be determined using standard laboratory techniques .

Scientific Research Applications

Subheading Anti-inflammatory Potential

The chemical compound has been investigated for its potential in synthesizing new anti-inflammatory agents. For instance, derivatives such as 2-benzylidene-7-methyl-3-oxo-5-(substituted phenyl)-2, 3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid methyl esters demonstrated moderate anti-inflammatory activity at certain dosages, comparable to the standard anti-inflammatory drug indomethacin (Tozkoparan, Ertan, Kelicen & Demirdamar, 1999).

Vasodilator Responses to Soluble Guanylyl Cyclase Activator

Subheading Vasodilator Activity in Pulmonary and Systemic Vascular Beds

Further research explored the compound's role in vasodilation, specifically analyzing its reactions under various conditions like elevated tone induced by thromboxane mimic U-46619 or NO synthesis inhibition. The compound exhibited vasodilator activity in both pulmonary and systemic vascular beds, suggesting potential uses in addressing certain cardiovascular conditions (Pankey et al., 2011).

Hemoglobin Adducts from Peroxidative Oxidation

Subheading Bioactivation Pathway and Genotoxic Intermediate Formation

Investigations into hemoglobin adduct formation from metabolites of the compound indicate a bioactivation pathway through peroxidative oxidation, leading to genotoxic reactive intermediates. This insight is crucial for understanding the compound's potential toxicity and interaction with biological systems (Kautiainen, Wachtmeister & Ehrenberg, 1998).

Phase 1 Evaluation for Safety and Dosimetry

Subheading Clinical Safety and Dosimetry Assessment

A Phase 1 clinical evaluation of a radiotracer related to the compound showed no adverse events, providing crucial data on safety, dosimetry, and biodistribution. This forms a basis for further clinical research and potential diagnostic applications (Brier et al., 2022).

Anticancer Activity and Histopathology Correlation

Subheading Anticancer Potential and Liver Histopathology

A series of 2, 5-disubstituted 1, 3, 4-Oxadiazole derivatives were synthesized and tested for anticancer activity against Ehrlich Ascites Carcinoma in mice, showing significant anticancer activity and indicating potential for further development of related compounds. Histopathological analysis also suggested a protective effect on liver tissue architecture damaged by EAC (Roy, Bajaj, Maity & Singh, 2017).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. It’s often used in proteomics research , which suggests it may interact with proteins or other biological molecules.

Future Directions

The future directions of research involving this compound are not specified in the available resources. Given its use in proteomics research , it may be involved in studies exploring protein structure and function, disease mechanisms, or drug development.

properties

IUPAC Name

4-[5-[[cyclohexyl(methyl)amino]methyl]-1,2,4-oxadiazol-3-yl]benzaldehyde;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2.ClH/c1-20(15-5-3-2-4-6-15)11-16-18-17(19-22-16)14-9-7-13(12-21)8-10-14;/h7-10,12,15H,2-6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPZDTSDJIKREMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC(=NO1)C2=CC=C(C=C2)C=O)C3CCCCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-{[Cyclohexyl(methyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(5-{[Cyclohexyl(methyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(5-{[Cyclohexyl(methyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride
Reactant of Route 3
Reactant of Route 3
4-(5-{[Cyclohexyl(methyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride
Reactant of Route 4
Reactant of Route 4
4-(5-{[Cyclohexyl(methyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride
Reactant of Route 5
4-(5-{[Cyclohexyl(methyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride
Reactant of Route 6
Reactant of Route 6
4-(5-{[Cyclohexyl(methyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.